Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate
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Overview
Description
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions . The presence of the trifluoroborate group imparts unique reactivity and stability to the compound, making it an essential tool for chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general procedure includes the following steps :
Preparation of Boronic Acid: The starting material, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, is synthesized through standard organic synthesis techniques.
Reaction with Potassium Bifluoride: The boronic acid is then reacted with potassium bifluoride (KHF2) in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions.
Isolation and Purification: The resulting product is isolated and purified through crystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Solvents: Common solvents include methanol, ethanol, and tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate has a wide range of applications in scientific research :
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate primarily involves its role as a nucleophilic partner in cross-coupling reactions . The trifluoroborate group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed transmetalation and reductive elimination steps, which are crucial for the success of the coupling reactions .
Comparison with Similar Compounds
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate can be compared with other organotrifluoroborate compounds, such as:
Potassium Phenyltrifluoroborate: Similar in reactivity but lacks the additional functional groups that provide unique properties to the target compound.
Potassium Vinyltrifluoroborate: Used in similar coupling reactions but with different reactivity due to the presence of the vinyl group.
Potassium Alkyltrifluoroborates: These compounds have alkyl groups instead of aryl groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its stability, versatility, and the presence of both fluoro and methylsulfonyl groups, which enhance its reactivity and applicability in various chemical reactions .
Biological Activity
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate (CAS No. 153766-81-5) is a compound that has garnered attention in medicinal chemistry, particularly for its role in facilitating chemical reactions such as the Suzuki–Miyaura coupling. This article explores its biological activity, including pharmacological properties, toxicological investigations, and potential applications in drug development.
Molecular Formula: C₆H₅BF₃K
Molecular Weight: 184.01 g/mol
Solubility: Soluble in water (0.0601 mg/ml)
Log P (Partition Coefficient): 3.44 (indicative of moderate lipophilicity)
Bioavailability Score: 0.55 (suggesting moderate absorption potential)
This compound serves primarily as a reagent in cross-coupling reactions, which are pivotal in synthesizing biologically active compounds. The presence of the trifluoroborate group enhances its nucleophilicity compared to traditional boron reagents, making it an effective participant in palladium-catalyzed reactions .
Antinociceptive Properties
Research has indicated that organotrifluoroborates can act as inhibitors of serine proteases, such as trypsin and α-chymotrypsin, through non-covalent interactions . In vitro studies have shown that these compounds can inhibit enzyme activity by forming hydrogen bonds at the active site, which may have implications for developing analgesics or anti-inflammatory drugs.
Toxicological Investigations
A study evaluating the toxicological profile of potassium thiophene-3-trifluoroborate (a related compound) revealed no significant adverse effects on liver and kidney function at various dosages (25, 50, and 100 mg/kg) . Parameters such as plasma enzyme levels and lipid peroxidation were comparable to control groups, indicating a favorable safety profile.
Case Studies
- Suzuki–Miyaura Coupling Enhancements:
- Inhibition of Serine Proteases:
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Biological Activity | Toxicity Profile |
---|---|---|---|
This compound | 153766-81-5 | Enzyme inhibitor | Low toxicity |
Potassium thiophene-3-trifluoroborate | Not available | Antinociceptive | Low toxicity |
Potassium methyltrifluoroborate | Not available | Cross-coupling reagent | Moderate toxicity |
Properties
Molecular Formula |
C7H6BF4KO2S |
---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
potassium;trifluoro-(2-fluoro-4-methylsulfonylphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O2S.K/c1-15(13,14)5-2-3-6(7(9)4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChI Key |
CDSKIUGKLRTOLN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)S(=O)(=O)C)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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